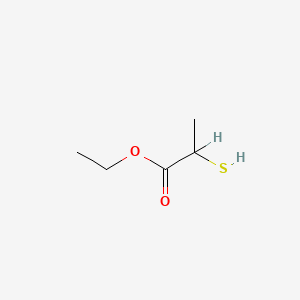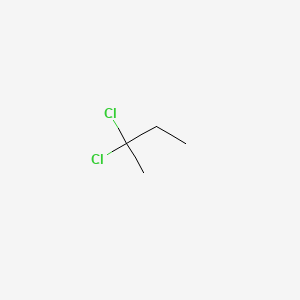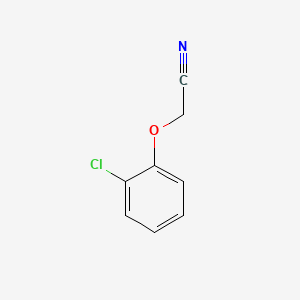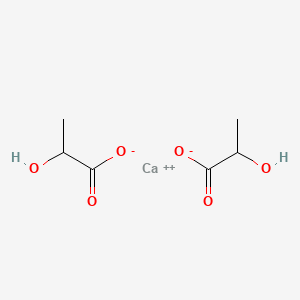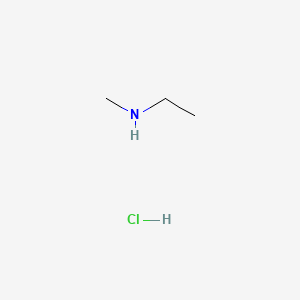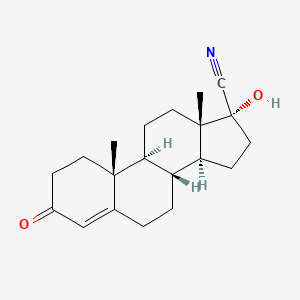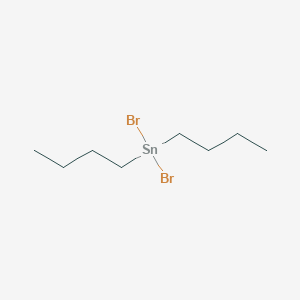
Dibromure de dibutylétain
Vue d'ensemble
Description
Dibutyltin dibromide is an organotin compound with the chemical formula ([CH_3(CH_2)_3]_2SnBr_2). It is a colorless to pale yellow liquid at room temperature and is known for its applications in organic synthesis and catalysis. The compound is part of the broader class of organotin compounds, which have diverse industrial and research applications.
Applications De Recherche Scientifique
Dibutyltin dibromide has several applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as the trimethylsilylcyanation of aldehydes and imines.
Material Science: It is used in the synthesis of organotin polymers and other materials.
Biological Research: Dibutyltin compounds have been studied for their potential biological activities, including antitubercular properties.
Industrial Applications: It is used in the production of polyvinyl chloride (PVC) stabilizers and other industrial chemicals.
Mécanisme D'action
Mode of Action
It has been reported that Dibutyltin dibromide can efficiently catalyze the addition of trimethylsilyl cyanide to aldehydes and aldimines . This suggests that Dibutyltin dibromide may interact with these targets, leading to changes in their chemical structure.
Biochemical Pathways
It is known that Dibutyltin dibromide can catalyze certain chemical reactions
Analyse Biochimique
Biochemical Properties
It is known that organotin compounds can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Dibutyltin compounds, including Dibutyltin dibromide, have been shown to have effects on various types of cells. For example, they have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that organotin compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyltin dibromide can be synthesized through several methods, including:
Grignard Reaction: This involves the reaction of butylmagnesium bromide with tin(IV) bromide.
Direct Synthesis: This method involves the reaction of butyl bromide with metallic tin in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, dibutyltin dibromide is typically produced by the direct reaction of butyl bromide with tin powder. The reaction is carried out in a solvent such as toluene, with a trace amount of water to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Dibutyltin dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromide ions.
Catalytic Reactions: It is used as a catalyst in the trimethylsilylcyanation of aldehydes and imines.
Common Reagents and Conditions:
Trimethylsilyl Cyanide: Used in the presence of dibutyltin dibromide to catalyze the addition to aldehydes and imines.
Solvents: Common solvents include toluene and other non-polar solvents.
Major Products:
Trimethylsilylated Cyanohydrins: Formed from the reaction with aldehydes.
α-Aminonitriles: Formed from the reaction with aldimines.
Comparaison Avec Des Composés Similaires
Dibutyltin Dichloride: Similar in structure but with chloride ions instead of bromide.
Dibutyltin Dilaurate: Used as a catalyst in different reactions and has different physical properties.
Di-n-octyltin Dichloride: Another organotin compound with different alkyl groups and applications.
Uniqueness: Dibutyltin dibromide is unique due to its specific reactivity with bromide ions, which can influence its catalytic properties and reactivity in organic synthesis. Its ability to catalyze specific reactions, such as the trimethylsilylcyanation of aldehydes and imines, sets it apart from other organotin compounds .
Propriétés
IUPAC Name |
dibromo(dibutyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHZUFRQHSINTB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244153 | |
| Record name | Stannane, dibromodibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-08-7 | |
| Record name | Dibutyltin dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=996-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibromodibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibromodibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90244153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromodibutylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)



